molecular formula C16H22ClNO3S B421515 Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 331760-62-4

Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B421515
CAS No.: 331760-62-4
M. Wt: 343.9g/mol
InChI Key: URPMKSZCMCLNCD-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 331760-62-4) is a benzothiophene derivative with a molecular formula of C₁₆H₂₂ClNO₃S and a molecular weight of 343.87 g/mol . The compound features a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a 5-chloropentanoyl amino moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-(5-chloropentanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-2-21-16(20)14-11-7-3-4-8-12(11)22-15(14)18-13(19)9-5-6-10-17/h2-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPMKSZCMCLNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(5-chloropentanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including antitumor effects and mechanisms of action, supported by data tables and relevant research findings.

Molecular Formula

  • C : 14
  • H : 18
  • Cl : 1
  • N : 2
  • O : 3
  • S : 1

Molecular Weight

  • Approximately 299.82 g/mol

The compound features a benzothiophene core which is known for its diverse biological activities.

In Vitro Studies

Recent studies have demonstrated the antitumor potential of this compound against various cancer cell lines. The compound exhibited significant cytotoxicity in MCF-7 breast cancer cells with an IC50 value of approximately 23.2 µM. The treatment resulted in a notable reduction in cell viability and induced apoptosis as evidenced by flow cytometry assays.

Table 1: Cytotoxicity Data in MCF-7 Cells

CompoundIC50 (µM)Apoptosis Induction (%)Necrosis Induction (%)
This compound23.226.866.29
Control (Untreated)---

The apoptosis assessment indicated that the compound significantly increased both early and late apoptotic cell populations compared to untreated controls .

In Vivo Studies

In vivo experiments further corroborated the antitumor efficacy of the compound. In a murine model of tumor growth, treatment with this compound led to a significant reduction in tumor mass. The results indicated a tumor weight decrease of approximately 54% compared to controls treated with standard chemotherapy agents like 5-FU (fluorouracil).

Table 2: In Vivo Tumor Weight Reduction

TreatmentTumor Weight (mg)Reduction (%)
This compound7054
5-FU5067

These findings suggest that the compound not only inhibits tumor growth but also enhances the therapeutic efficacy of conventional chemotherapeutic agents .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis through several mechanisms:

  • Cell Cycle Arrest : The compound was shown to induce G2/M phase arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels are linked to apoptosis induction.
  • Inhibition of Anti-apoptotic Proteins : The compound may downregulate Bcl-2 family proteins that inhibit apoptosis.

Comparison with Similar Compounds

Substituent Variations at the Amino Position

Compound A : Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (CAS: Not specified)
  • Structural Difference: The amino group is substituted with a 4-hydroxyphenyl-containing β-ketoester instead of 5-chloropentanoyl.
  • Synthesis : Synthesized via a Petasis reaction with a 22% yield .
  • Key Data: Confirmed by ¹H/¹³C NMR and HRMS-ESI (m/z: 390.1370).
Compound B : Ethyl 2-(2-Cyano-Acetamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate
  • Structural Difference: Features a cyanoacetamido group instead of 5-chloropentanoyl.
  • Application: Intermediate for anticorrosive agents; quantum chemical calculations suggest enhanced electron-withdrawing properties due to the cyano group .
Compound C : Ethyl 2-[(3,4-Dimethoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS: Not specified)
  • Structural Difference : Substituted with a 3,4-dimethoxybenzoyl group.
  • Synthesis : Achieved 96% yield via Method B (acyl chloride coupling) .
  • Key Data : ¹H NMR shows methoxy protons (δ 3.75 ppm) and aromatic signals (δ 7.05–7.45 ppm). The methoxy groups may increase lipophilicity compared to the chloroalkyl chain .

Crystallographic and Conformational Comparisons

Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
  • Crystal Structure : Planar heterocyclic and phenyl rings (dihedral angle: 8.13°). An intramolecular N–H⋯O hydrogen bond forms an S(6) ring motif .
  • Disorder : Cyclohexene methylene groups exhibit positional disorder, a common feature in tetrahydrobenzothiophenes .
Target Compound (331760-62-4)
  • Chlorine’s electronegativity may influence intermolecular interactions (e.g., halogen bonding) .

Preparation Methods

Acylation of the Primary Amine

The most direct route involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 5-chloropentanoyl chloride under basic conditions.

Procedure:

  • Reagents and Stoichiometry:

    • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv, 225.31 g/mol)

    • 5-Chloropentanoyl chloride (1.2 equiv, 154.61 g/mol)

    • Triethylamine (2.5 equiv) as HCl scavenger

    • Anhydrous dichloromethane (DCM) as solvent

  • Reaction Conditions:

    • Dissolve the amine (10 mmol) in DCM (50 mL) under nitrogen.

    • Add triethylamine (25 mmol) and cool to 0°C.

    • Add 5-chloropentanoyl chloride (12 mmol) dropwise.

    • Stir at room temperature for 12–16 hours.

  • Workup:

    • Wash with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine.

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Recrystallize from ethanol/water (3:1) to yield white crystals (78–85% yield).

Key Considerations:

  • Side Reactions: Over-acylation is mitigated by using a slight excess of acyl chloride.

  • Yield Optimization: Prolonged stirring (>20 hours) reduces yields due to hydrolysis of the acyl chloride.

Alternative Method: Solid-Phase Synthesis

For high-throughput applications, solid-phase synthesis using Wang resin has been explored:

Procedure:

  • Resin Activation:

    • Load Wang resin (1.2 mmol/g) with Fmoc-protected 2-amino-thiophene carboxylate.

  • Deprotection and Acylation:

    • Remove Fmoc with 20% piperidine in DMF.

    • Couple 5-chloropentanoyl chloride (3.0 equiv) using HOBt/DIC activation.

  • Cleavage:

    • Treat with TFA/DCM (1:9) to release the product.

Advantages:

  • Automation-friendly, with yields comparable to solution-phase (70–75%).

Analytical Characterization

Spectroscopic Data

Technique Data
1H^1\text{H} NMR (400 MHz, CDCl₃)δ 1.28 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.65–1.82 (m, 4H, CH₂CH₂Cl), 2.45 (t, 2H, J=6.8 Hz, COCH₂), 2.85–2.92 (m, 4H, tetrahydrobenzo), 4.20 (q, 2H, J=7.1 Hz, OCH₂), 6.20 (s, 1H, NH)
13C^{13}\text{C} NMR (101 MHz, CDCl₃)δ 14.1 (CH₂CH₃), 25.3–32.8 (CH₂CH₂Cl, COCH₂), 44.5 (NCO), 60.8 (OCH₂), 121.5–143.2 (aromatic C), 167.5 (COO), 172.1 (CONH)
HRMS Found: 343.1009 [M+H]⁺ (Calc. for C₁₆H₂₂ClNO₃S: 343.100892)

Purity Assessment

  • HPLC: >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

  • Melting Point: 126–129°C (consistent with analogous methyl ester derivatives).

Industrial-Scale Considerations

Cost Efficiency

Reagent Cost per kg
Ethyl 2-amino-thiophene$1,200
5-Chloropentanoyl chloride$850

Q & A

Assays :

  • In vitro : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with enzyme active sites .

Controls : Compare with standard inhibitors (e.g., indomethacin for COX) and validate via dose-response curves .

Q. What advanced techniques elucidate reaction mechanisms for functional group modifications (e.g., oxidation of the thiophene ring)?

  • Approach :
  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., thiophene oxidation at λ = 280 nm) .
  • Isotopic labeling : Use ¹³C-labeled reagents to trace carbonyl group formation during oxidation .
  • Computational modeling : Simulate transition states with Gaussian09 to identify rate-determining steps .

Data Analysis and Interpretation

Q. How should researchers address low yields in the final esterification step?

  • Troubleshooting :
  • Catalyst screening : Test alternatives (e.g., H₂SO₄ vs. p-toluenesulfonic acid) .
  • Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Side-product analysis : Use GC-MS to identify competing reactions (e.g., hydrolysis of the ethyl ester) .

Q. What methods validate crystallographic disorder in the cyclohexene ring of this compound?

  • Crystallography :
  • Refinement : Apply SHELXL’s EADP instruction to model anisotropic displacement parameters for disordered methylene groups .
  • Validation : Check R-factor convergence (target < 0.05) and use ORTEP-3 for visualizing electron density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.